![molecular formula C7H5NO B14222822 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole CAS No. 551942-36-0](/img/structure/B14222822.png)
2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a cyclopentane, an oxirane, and a pyrrole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride . Another approach is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds through a [3+2] cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its ability to form stable complexes with metal ions also plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Dithieno[3,2-b2′,3′-d]pyrrole: Known for its applications in organic solar cells and electronic materials.
Pyrrolo[3,2-b]pyrroles: These compounds exhibit unique photophysical properties and are used in optoelectronic applications.
Uniqueness: 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole stands out due to its fused ring system, which imparts unique chemical and physical properties
Properties
CAS No. |
551942-36-0 |
|---|---|
Molecular Formula |
C7H5NO |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
3-oxa-5-azatricyclo[4.3.0.02,4]nona-1(6),2(4),8-triene |
InChI |
InChI=1S/C7H5NO/c1-2-4-5(3-1)8-7-6(4)9-7/h1-2,8H,3H2 |
InChI Key |
HLEYHBIVAYNOQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1NC3=C2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


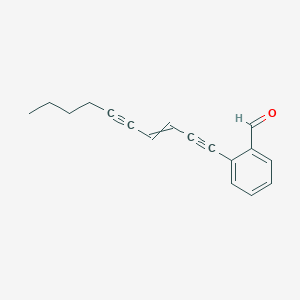
silane](/img/structure/B14222762.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)

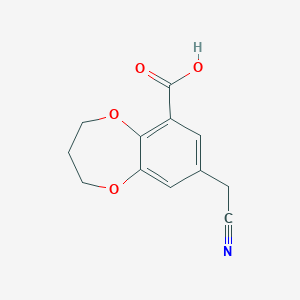
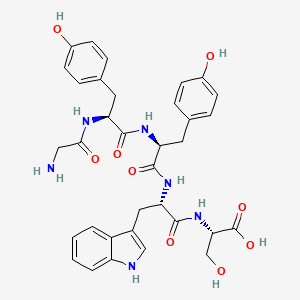
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)


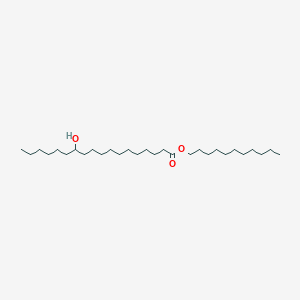
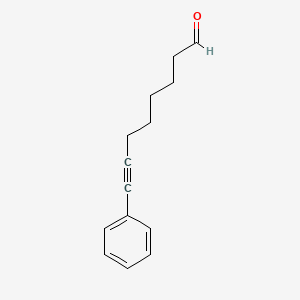
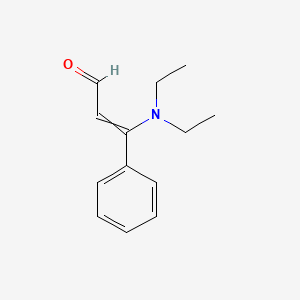
![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
